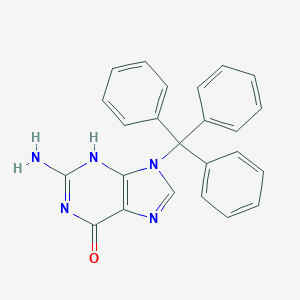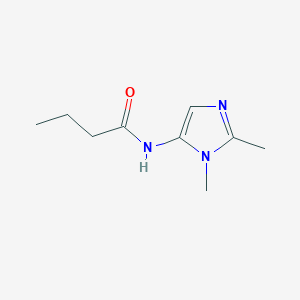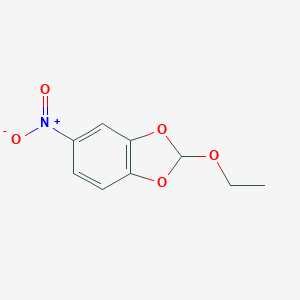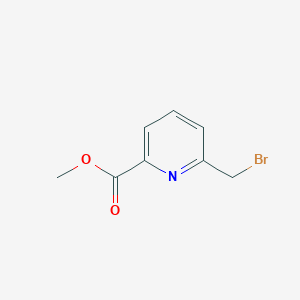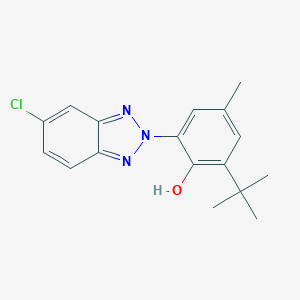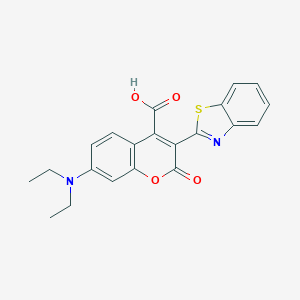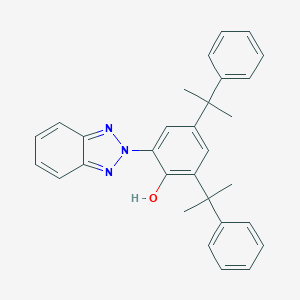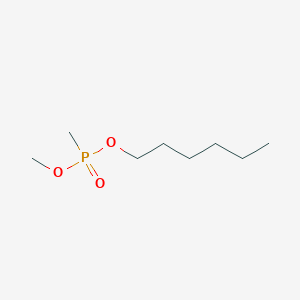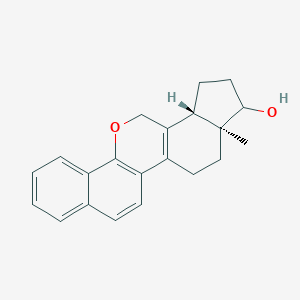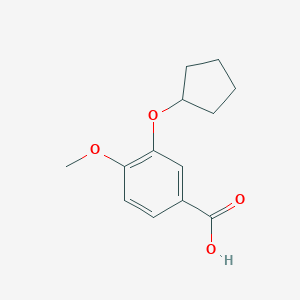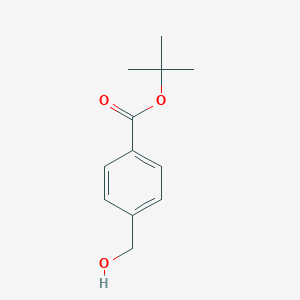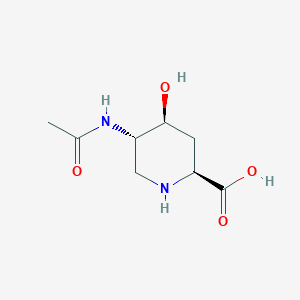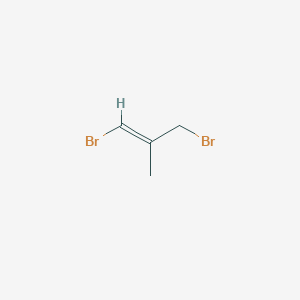
(E)-1,3-Dibrom-2-methylprop-1-en
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a halogenated alkene, characterized by the presence of two bromine atoms attached to a three-carbon chain with a double bond between the first and second carbon atoms. The “E” designation indicates that the two bromine atoms are on opposite sides of the double bond, giving the compound a trans configuration. This compound is of interest in various chemical research and industrial applications due to its reactivity and unique structural properties.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-dibromo-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule construction.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for studying the effects of halogenated alkenes on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of novel materials with enhanced performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-1,3-dibromo-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropene (isobutene) using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the double bond of 2-methylpropene reacts with bromine to form the dibromo compound.
Another method involves the addition of hydrogen bromide (HBr) to 2-methylpropene, followed by a subsequent bromination step. This two-step process can be carried out under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In industrial settings, the production of (E)-1,3-dibromo-2-methylprop-1-ene may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the bromination process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-dibromo-2-methylprop-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes.
Elimination Reactions: Under basic conditions, (E)-1,3-dibromo-2-methylprop-1-ene can undergo dehydrohalogenation to form 2-methylprop-1-yne (isobutyne).
Addition Reactions: The double bond in the compound can react with various electrophiles, such as hydrogen halides (HX) or halogens (X2), to form addition products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in inert solvents like carbon tetrachloride (CCl4).
Major Products Formed
Substitution: Formation of 2-methylprop-1-en-3-ol or 2-methylprop-1-en-3-amine.
Elimination: Formation of 2-methylprop-1-yne.
Addition: Formation of 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane.
Wirkmechanismus
The mechanism of action of (E)-1,3-dibromo-2-methylprop-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the bromine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of reactive intermediates, such as carbocations and radicals, which can further react with other molecules in the system.
In biological systems, (E)-1,3-dibromo-2-methylprop-1-ene may interact with cellular components, such as proteins and nucleic acids, leading to potential biological effects. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(E)-1,3-dibromo-2-methylprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-dibromoethene: Similar in structure but lacks the methyl group, resulting in different reactivity and applications.
1,3-dibromo-2-chloropropene:
1,3-dichloro-2-methylprop-1-ene: Similar structure with chlorine atoms instead of bromine, affecting its reactivity and applications.
The uniqueness of (E)-1,3-dibromo-2-methylprop-1-ene lies in its specific combination of bromine atoms and the trans configuration, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
IUPAC Name |
(E)-1,3-dibromo-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSGHWDLWVHBI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35911-17-2 |
Source


|
| Record name | NSC148246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
